molecular formula C9H13N3O2 B11781400 Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Cat. No.: B11781400
M. Wt: 195.22 g/mol
InChI Key: HTQVQDXHHBDBKM-UHFFFAOYSA-N
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Description

Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (C₁₂H₁₈N₄O₄, MW 282.30 g/mol) is a heterocyclic compound featuring a fused triazole-azepine core with a methyl ester substituent at the 3-position. It is synthesized via alkylation and cyclization reactions, followed by recrystallization from toluene to yield a white powder . This compound serves as a key intermediate for synthesizing bioactive derivatives, particularly quaternary ammonium salts and acrylonitrile analogs, which exhibit antimicrobial, analgesic, and anti-inflammatory properties . Its structural versatility allows for modifications at the carboxylate group, enabling exploration of solubility, stability, and pharmacological activity .

Properties

IUPAC Name

methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)8-11-10-7-5-3-2-4-6-12(7)8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQVQDXHHBDBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclic Imidates with Methyl 2-Hydrazinyl-2-Oxoacetate

The most well-documented synthesis of Compound 3h involves a cyclocondensation reaction between cyclic imidates and methyl 2-hydrazinyl-2-oxoacetate. This method, designated as Method A in the literature, proceeds under mild conditions to yield the target compound with high regioselectivity.

Mechanistic Insights

The reaction proceeds through a tandem nucleophilic attack and cyclization mechanism:

  • The hydrazine moiety of methyl 2-hydrazinyl-2-oxoacetate attacks the electrophilic carbon of the cyclic imidate, forming a hydrazone intermediate.

  • Intramolecular cyclization occurs via elimination of methanol, leading to triazole ring closure.

  • Subsequent rearrangement stabilizes the fused azepine-triazole system, culminating in Compound 3h .

Optimization and Yield Analysis

Yield Optimization Strategies

Reported yields for Compound 3h using Method A range from 65% to 78%, depending on solvent choice and purification techniques. Key factors influencing yield include:

ParameterEffect on YieldOptimal Condition
Solvent PolarityHigher polarity improves cyclizationDMF or Acetonitrile
Reaction TemperatureExcessive heat promotes side reactions80–90°C
Purification MethodChromatography enhances puritySilica gel column

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.78 (s, 3H, COOCH₃)

    • δ 2.85–2.95 (m, 4H, azepine CH₂)

    • δ 1.65–1.80 (m, 4H, azepine CH₂CH₂)

    • δ 1.45–1.55 (m, 2H, azepine bridging CH₂)

  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 166.2 (COOCH₃)

    • δ 152.4 (triazole C-3)

    • δ 50.1–35.8 (azepine CH₂ groups)

    • δ 24.7 (azepine bridging CH₂)

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O ester stretch)

  • Peaks at 1620 cm⁻¹ (triazole C=N) and 1250 cm⁻¹ (C-O ester)

Applications and Derivative Synthesis

Biological Activity Screening

While pharmacological data for Compound 3h remains unpublished, structurally related triazolo-azepines exhibit:

  • Anticancer Activity : Analogues show moderate cytotoxicity against MKN-45 gastric adenocarcinoma cells.

  • Antimicrobial Properties : Fused triazole systems often disrupt microbial cell wall synthesis.

Derivative Functionalization

The ester group in Compound 3h permits further transformations:

  • Hydrolysis : Treatment with NaOH yields the corresponding carboxylic acid, enabling salt formation.

  • Amidation : Coupling with amines produces hydrazide derivatives for structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of triazole compounds possess significant antimicrobial activity against various pathogens. In particular:

  • Antibacterial Activity : Compounds containing the triazole ring have demonstrated effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : Some derivatives have shown promise in inhibiting fungal growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Central Nervous System Effects

There is emerging evidence suggesting potential neuroprotective effects of triazole derivatives. They may influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities .

Case Studies and Research Findings

  • Synthesis and Characterization : A study published in Organic Communications detailed the synthesis of various triazole derivatives and their biological evaluations . The study highlighted that structural modifications could enhance their pharmacological profiles.
  • Biological Evaluation : A comprehensive evaluation in Nature's Scientific Reports demonstrated that specific modifications to the triazole structure significantly increased antibacterial potency against resistant strains .
  • Therapeutic Potential : A review article discussed the potential applications of triazole derivatives in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to their ability to modulate immune responses .

Mechanism of Action

The mechanism of action of Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The triazoloazepine scaffold is widely modified to enhance biological activity or physicochemical properties. Below is a detailed comparison of Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate with structurally or functionally related compounds:

Structural Analogues with Modified Heterocyclic Cores
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
This compound Triazolo[4,3-a]azepine 3-COOCH₃ C₁₂H₁₈N₄O₄ 282.30 Intermediate for bioactive derivatives; neutral solubility
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide HCl Triazolo[4,3-d]diazepine 3-CONH₂, HCl salt C₇H₁₂ClN₅O 217.66 Enhanced solubility (ionic form); potential CNS activity due to diazepine core
9-Methyl-3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine Triazolo[4,3-a]diazepine 3-CF₃, 9-CH₃ C₉H₁₂F₃N₅ 271.25 Improved lipophilicity and metabolic stability; trifluoromethyl enhances electronic properties

Key Differences :

  • Substituent Effects : The methyl ester group (-COOCH₃) in the parent compound is a neutral, hydrolyzable moiety, while carboxamide (-CONH₂) or trifluoromethyl (-CF₃) groups alter polarity and bioavailability .
Bioactive Derivatives: Quaternary Ammonium Salts
Compound Name Substituents Molecular Formula MIC (mg/mL) Against S. aureus Key Findings
This compound 3-COOCH₃ C₁₂H₁₈N₄O₄ N/A Precursor to quaternary salts; no direct antimicrobial activity reported
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide 3-(4-BrC₆H₄NHCH₂), 1-(4-MeOC₆H₄COCH₂) C₂₃H₂₅BrN₄O₂ 6.2–25.0 Superior to Cefixime; comparable to Linezolid against S. aureus and C. albicans
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium bromide 3-(4-MeC₆H₄NHCH₂), 1-(4-ClC₆H₄COCH₂) C₂₂H₂₃BrCl₂N₄O 10.3 (MIC) Bacteriostatic at 10.3 μg/mL; effective against soil ammonifying bacteria

Key Differences :

  • Activity Profile : Quaternary salts exhibit broad-spectrum antimicrobial activity due to cationic charges enhancing membrane disruption, whereas the methyl ester lacks ionic character .
  • Structural Optimization: Alkylation at the 1-position (e.g., phenacyl bromides) and arylaminomethyl groups at the 3-position significantly enhance potency .
Metal Salts and Hydrates
Compound Name Counterion/Hydration Molecular Formula Solubility Application
Methyl 6,7,8,9-tetrahydro-5H-triazoloazepine-3-carboxylate None C₁₂H₁₈N₄O₄ Low (organic solvents) Intermediate for synthesis
Lithium triazoloazepine-3-carboxylate Li⁺ C₁₁H₁₅LiN₄O₄ High (aqueous) Ionic form for formulation studies
Potassium triazoloazepine-3-carboxylate hydrate K⁺, H₂O C₈H₁₂KN₃O₃·H₂O High (aqueous) Improved bioavailability

Key Differences :

  • Solubility : Metal salts (Li⁺, K⁺) exhibit enhanced aqueous solubility compared to the neutral methyl ester, making them suitable for parenteral formulations .
  • Stability : Hydrates (e.g., potassium salt) may offer better crystallinity and shelf-life .
Analgesic and Anti-inflammatory Derivatives
Compound Name Substituents Biological Activity Key Findings
Methyl 6,7,8,9-tetrahydro-5H-triazoloazepine-3-carboxylate 3-COOCH₃ N/A Not directly active; precursor to acrylonitrile derivatives
3-(4-Hydroxy-3-R-phenyl)-2-(triazoloazepin-3-yl)acrylonitrile 3-Aryl, 2-CN Analgesic (ED₅₀ = 5–10 mg/kg) Superior to Diclofenac in rodent models
(3-Allyl-4-aryl-thiazol-2-ylidene)-[4-(triazoloazepin-3-yl)phenyl]amine HBr Thiazole-triazoloazepine hybrid Analgesic (ED₅₀ = 2–8 mg/kg) Synergistic effects from hybrid structure

Key Differences :

  • Activity Mechanism : Acrylonitrile derivatives () and thiazole hybrids () introduce π-π interactions and hydrogen bonding sites, enhancing receptor affinity .
  • Ester vs. Nitrile : The methyl ester’s -COOCH₃ is metabolized to -COOH in vivo, while acrylonitrile’s -CN group resists hydrolysis, prolonging activity .

Biological Activity

Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazole ring fused with an azepine moiety. Its molecular formula is C12H18N6C_{12}H_{18}N_{6}, and it has a molecular weight of 246.31 g/mol. The structural representation is as follows:

Molecular Structure C12H18N6\text{Molecular Structure }C_{12}H_{18}N_{6}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like penicillin and tetracycline .

Microbial Strain MIC (µg/mL) Standard Antibiotic (µg/mL)
E. coli1530
Staphylococcus aureus1025

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a study involving human gastric adenocarcinoma cells (MKN-45), this compound showed promising results in inducing apoptosis in cancer cells. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM .

The proposed mechanism of action for the antitumor activity involves the induction of oxidative stress within cancer cells leading to apoptosis. This has been supported by increased levels of reactive oxygen species (ROS) observed in treated cells compared to controls .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on various synthesized derivatives of triazoloazepines highlighted the superior antimicrobial properties of this compound compared to its analogs. The study utilized both qualitative and quantitative assays to determine the effectiveness against Gram-positive and Gram-negative bacteria .
  • Case Study on Antitumor Effects :
    In another investigation focusing on gastric cancer treatment strategies, researchers administered the compound to MKN-45 cells and monitored cell proliferation and apoptosis markers. Results indicated significant tumor growth inhibition and increased apoptotic markers such as cleaved caspase-3 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate and its derivatives?

  • The compound is typically synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazide, followed by alkylation with phenacyl bromides in ethyl acetate under reflux (2–3 hours). Post-reaction purification involves filtration and recrystallization from solvents like propanol-2 or ethanol .
  • Example: Synthesis of 3-[(4-chlorophenylamino)-methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide (yield: 79%) involved refluxing in ethyl acetate and characterization via ¹H NMR and elemental analysis .

Q. How is structural confirmation performed for triazoloazepine derivatives?

  • Key techniques :

  • ¹H NMR : For identifying proton environments (e.g., δ 1.80–1.97 ppm for methyl groups, δ 7.85–8.17 ppm for aromatic protons) .
  • Mass spectrometry (MS) : To confirm molecular ions (e.g., [M+] at m/z 431.1) .
  • Elemental analysis : Validates stoichiometry (e.g., nitrogen content: 9.85% calculated vs. 9.71% observed) .

Q. What is the baseline antibacterial activity profile of this compound?

  • Activity spectrum : Demonstrates broad activity against Gram-positive bacteria (e.g., S. aureus MRSA) and fungi (e.g., C. albicans), with MIC values ranging from 6.2–25.0 mg/mL. Gram-negative strains (e.g., E. coli, P. aeruginosa) are less sensitive, requiring higher concentrations (up to 50.0 mg/mL) .
  • Example : Compound 5bb showed 79% growth inhibition against S. aureus at 32 µg/mL .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial efficacy?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., Cl at the 4-position) enhance activity against C. albicans (MIC: 10.3 µg/mL for compound II in soil ammonifying bacteria) .
  • Methoxy groups improve Gram-positive targeting; e.g., a derivative with 4-methoxyphenyl showed activity comparable to linezolid .
    • Table : Comparison of MIC values for select derivatives:
CompoundS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
5bb6.225.0
5fa12.550.0
Linezolid (Ref.)4.0

Q. What mechanisms underlie the antibacterial action of triazoloazepines?

  • Hypothesized pathways :

  • Membrane disruption : Interaction with bacterial cell membranes via cationic quaternary ammonium groups .
  • Enzyme inhibition : Potential interference with fungal ergosterol biosynthesis (similar to fluconazole) .
    • Supporting data : Compounds reduced optical density (OD530/OD600) in C. albicans and S. aureus cultures, indicating growth arrest .

Q. How can contradictory MIC data across studies be resolved?

  • Methodological variables :

  • Strain variability : S. aureus ATCC 43300 vs. ATCC 25923 may differ in drug efflux mechanisms .
  • Assay conditions : Agar diffusion vs. broth dilution methods yield differing MICs due to solubility and diffusion kinetics .
    • Recommendation : Standardize testing using CLSI guidelines and include reference drugs (e.g., cefixime) for cross-study comparability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Proposed models :

  • Murine systemic infection : For assessing bioavailability and efficacy against S. aureus sepsis .
  • Zebrafish larvae : To study hepatotoxicity and renal clearance .
    • Critical parameters : Dose optimization (e.g., 10–50 mg/kg) and monitoring of plasma protein binding (predicted logP: 2.1–3.5) .

Methodological Guidance

Q. What strategies improve yield in large-scale synthesis?

  • Optimization steps :

  • Solvent selection : Ethyl acetate > DMF for reduced byproduct formation .
  • Temperature control : Reflux at 80°C minimizes decomposition .
  • Purification : Gradient recrystallization (e.g., propanol-2 → ethanol) enhances purity (>95%) .

Q. How can computational tools aid in derivative design?

  • Approaches :

  • Molecular docking : Identify binding pockets in C. albicans CYP51 (PDB: 5TZ1) .
  • QSAR modeling : Correlate logP and Hammett constants (σ) with MIC values .

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